CID 156588520, also known as 5-methoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione, is a heterocyclic compound that belongs to the class of quinazoline derivatives. Its molecular formula is , and it has a molecular weight of approximately 198.22 grams per mole. The compound is characterized by its unique structural features, which include a methoxy group and a hexahydroquinazoline framework.
CID 156588520 is primarily sourced from chemical databases and research publications. It can be found in various chemical repositories such as PubChem and BenchChem, which provide detailed information regarding its properties, synthesis methods, and applications in scientific research.
This compound is classified under organic compounds and specifically falls within the category of nitrogen-containing heterocycles. Its classification is significant as it relates to its potential applications in medicinal chemistry and other fields.
The synthesis of CID 156588520 typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The synthesis often begins with an aniline derivative, undergoing processes such as nitration, reduction, and cyclization to yield the final product.
Technical Details:
The molecular structure of CID 156588520 can be represented with the following details:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 198.22 g/mol |
IUPAC Name | 5-methoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI | InChI=1S/C9H14N2O3/c1-14-6-4-2-3-5-7(6)8(12)11-9(13)10-5/h5-7H,2-4H2,1H3,(H2,10,11,12,13) |
InChI Key | VREUBGNNIMBBIS-UHFFFAOYSA-N |
Canonical SMILES | COC1CCCC2C1C(=O)NC(=O)N2 |
This structure indicates the presence of various functional groups that contribute to its chemical reactivity and biological activity.
CID 156588520 undergoes several types of chemical reactions:
Technical Details:
The mechanism of action for CID 156588520 involves its interaction with specific molecular targets within biological systems. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can influence cellular processes such as signal transduction pathways and gene expression.
Data:
The physical properties of CID 156588520 include:
Property | Value |
---|---|
Appearance | Solid |
Color | White to off-white |
Odor | Odorless |
The chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications.
CID 156588520 has several scientific uses:
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: